

In-Depth Technical Guide to AP-C7: A Selective cGKII Inhibitor

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Compound of Interest

Compound Name: AP-C7

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Abstract

AP-C7 is a novel small-molecule inhibitor of the cGMP-dependent protein kinase II (cGKII). With a pIC50 of 5.0, **AP-C7** offers a valuable tool for the specific interrogation of the cGKII signaling pathway, which plays a crucial role in various physiological processes, including intestinal fluid homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AP-C7**, including detailed experimental protocols and visualizations of its mechanism of action. All quantitative data are presented in structured tables for ease of reference.

Chemical Structure and Properties

AP-C7 is an imidazole-aminopyrimidine derivative with the systematic IUPAC name N-((furan-2-yl)methyl)-5-(1H-imidazol-1-yl)-[2,4'-bipyridin]-2'-amine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **AP-C7**

Property	Value	Reference
IUPAC Name	N-((furan-2-yl)methyl)-5-(1H-imidazol-1-yl)-[2,4'-bipyridin]-2'-amine	N/A
Molecular Formula	C ₁₈ H ₁₅ N ₅ O	[1]
Molecular Weight	317.34 g/mol	[1]
CAS Number	2234275-84-2	[1]
Canonical SMILES	<chem>C1=COC(=C1)CNC2=NC=C(C=N2)C3=CC=C(C=C3)N4C=CN=C4</chem>	[1]
Appearance	Solid (presumed)	N/A
Solubility	Soluble in DMSO	N/A
Melting Point	Data not available	N/A
Storage	Store at -20°C	N/A

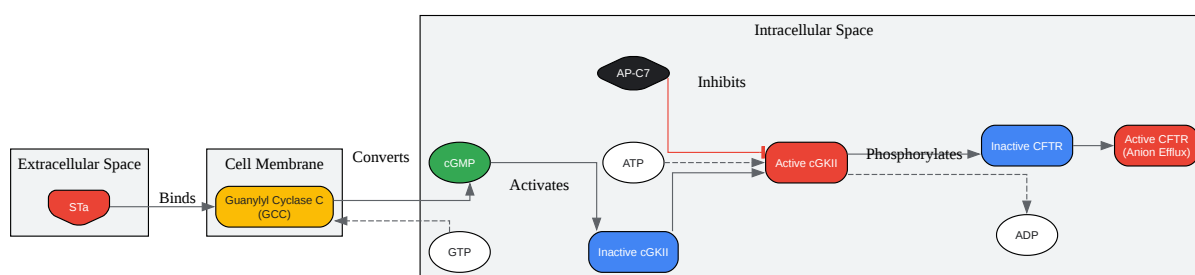
Biological Activity and Signaling Pathway

AP-C7 is a selective inhibitor of cGMP-dependent protein kinase II (cGKII), a key serine/threonine kinase in the cGMP signaling cascade.[1] This pathway is integral to regulating intestinal fluid and electrolyte secretion.

The signaling cascade is initiated by the binding of ligands, such as the heat-stable enterotoxin (STa) from enterotoxigenic E. coli, to guanylyl cyclase C (GCC) on the surface of intestinal epithelial cells. This activation of GCC leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGKII. Activated cGKII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an anion channel. The opening of the CFTR channel results in the efflux of chloride and bicarbonate ions into the intestinal lumen, followed by water, leading to secretory diarrhea.[2][3]

AP-C7 exerts its inhibitory effect by competing with ATP for the binding site on the cGKII catalytic domain. This prevents the phosphorylation of downstream targets like the vasodilator-stimulated phosphoprotein (VASP) and, consequently, the activation of CFTR.[2][3]

Below is a diagram illustrating the cGKII signaling pathway and the inhibitory action of **AP-C7**.



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Figure 1. cGKII signaling pathway and inhibition by **AP-C7**.

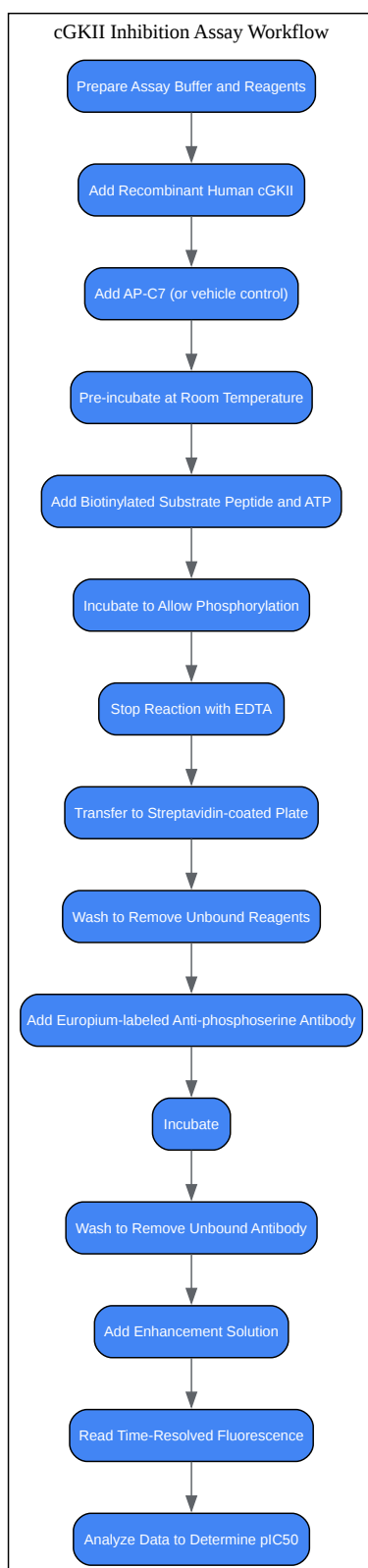
Experimental Protocols

The following protocols are based on the methodologies described by Bijvelds et al. in their 2018 publication in the Journal of Biological Chemistry, which first characterized **AP-C7**. [2][3]

In Vitro cGKII Inhibition Assay

This assay quantifies the inhibitory activity of **AP-C7** on recombinant human cGKII.

Workflow Diagram:



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Figure 2. Workflow for the in vitro cGKII inhibition assay.

Methodology:

- Reagents: Recombinant human cGKII, biotinylated substrate peptide, ATP, **AP-C7** (dissolved in DMSO), assay buffer (e.g., Tris-HCl, MgCl₂), EDTA, streptavidin-coated microplates, europium-labeled anti-phosphoserine antibody, and enhancement solution.
- Procedure:
 - Add recombinant human cGKII to the wells of a microplate containing assay buffer.
 - Add serial dilutions of **AP-C7** or DMSO (vehicle control).
 - Pre-incubate the mixture.
 - Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
 - Incubate to allow for phosphorylation of the substrate.
 - Stop the reaction by adding EDTA.
 - Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated peptide.
 - Wash the plate to remove unbound reagents.
 - Add a europium-labeled anti-phosphoserine antibody and incubate.
 - Wash the plate to remove unbound antibody.
 - Add enhancement solution and measure time-resolved fluorescence.
- Data Analysis: The fluorescence signal is proportional to the extent of substrate phosphorylation. Plot the percentage of inhibition against the logarithm of the **AP-C7** concentration to determine the IC₅₀ value, from which the pIC₅₀ is calculated (pIC₅₀ = -log(IC₅₀)).

VASP Phosphorylation Assay in Intestinal Organoids

This assay assesses the ability of **AP-C7** to inhibit cGKII-mediated phosphorylation of VASP, a downstream target, in a cellular context.

Methodology:

- Cell Culture: Culture mouse intestinal organoids according to standard protocols.
- Treatment:
 - Pre-incubate the organoids with varying concentrations of **AP-C7** or vehicle control (DMSO).
 - Stimulate cGKII activity by adding a cGMP analog (e.g., 8-pCPT-cGMP) or a GCC agonist like STa.
- Lysis and Protein Quantification: Lyse the organoids and determine the total protein concentration.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated VASP (at the cGKII-specific site) and total VASP.
 - Incubate with appropriate secondary antibodies.
 - Detect the signal using chemiluminescence.
- Data Analysis: Quantify the band intensities for phosphorylated and total VASP. The ratio of phosphorylated VASP to total VASP is used to determine the extent of cGKII inhibition by **AP-C7**.

Selectivity Profile

A key attribute of **AP-C7** is its selectivity for cGKII over other closely related kinases.

Table 2: Kinase Selectivity Profile of **AP-C7**

Kinase	pIC50
cGKII	5.0
cGKI	< 4
PKA	< 4

Data sourced from Bijvelds et al. (2018).[\[2\]](#)[\[3\]](#)

Conclusion

AP-C7 is a valuable research tool for the specific inhibition of cGKII. Its characterized biological activity and selectivity make it suitable for a range of in vitro and cell-based assays to investigate the role of cGKII in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to utilize **AP-C7** in their studies of cGMP signaling pathways. Further investigation into its in vivo efficacy and pharmacokinetic properties will be essential for its potential development as a therapeutic agent.

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